molecular formula C18H17Cl2N7O3S B11051122 (1R,2R,5S)-2-(3-{[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]methyl}-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

(1R,2R,5S)-2-(3-{[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]methyl}-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

Cat. No.: B11051122
M. Wt: 482.3 g/mol
InChI Key: PQRJWRPBBAWIQP-IFIJOSMWSA-N
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Description

(1R,2R,5S)-2-(3-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[321]OCTAN-4-ONE is a complex organic compound that features multiple functional groups, including a triazole ring, a dioxabicyclo octane structure, and a dichlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the triazole ring through a cyclization reaction.
  • Introduction of the dichlorobenzyl group via nucleophilic substitution.
  • Construction of the dioxabicyclo octane framework through a series of cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the triazole ring would produce dihydrotriazoles.

Scientific Research Applications

Chemistry

This compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

Potential medicinal applications include its use as an antimicrobial agent, given the presence of the triazole ring, which is a common motif in antifungal drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with key metabolic pathways or enzyme functions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,5S)-2-(3-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE
  • (1R,2R,5S)-2-(3-{[2-(2,4-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]METHYL}-4-METHYL-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C18H17Cl2N7O3S

Molecular Weight

482.3 g/mol

IUPAC Name

(1R,2R,5S)-2-[3-[[2-[(2,4-dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C18H17Cl2N7O3S/c1-25-16(23-27(18(25)31)12-5-13(28)17-29-8-14(12)30-17)6-15-21-24-26(22-15)7-9-2-3-10(19)4-11(9)20/h2-4,12,14,17H,5-8H2,1H3/t12-,14+,17+/m1/s1

InChI Key

PQRJWRPBBAWIQP-IFIJOSMWSA-N

Isomeric SMILES

CN1C(=NN(C1=S)[C@@H]2CC(=O)[C@H]3OC[C@@H]2O3)CC4=NN(N=N4)CC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CN1C(=NN(C1=S)C2CC(=O)C3OCC2O3)CC4=NN(N=N4)CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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